Cas no 20629-90-7 (1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one)
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one
- MCPMP
- 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone
- 1-(3-Chlorophenyl)-3-Methyl-5-Pyrazolone
- 1-(M-CHLOROPHENYL)-3-METHYL-5-PYRAZOLONE
- 2-(2-chlorophenyl)-1,2-dihydro-5-methyl-3H-Pyrazol-3-one
- 1-(2-chlorophenyl)-3-methyl-5-pyrazolone
- 1-(2-Chlor-phenyl)-3-methyl-pyrazolon-(5)
- 1-(M-CHLOROPHENYL)-3-METHYL-2-PYRAZOLIN-5-ONE
- 1-(o-chlorophenyl)-3-methyl-5-pyrazolone
- 2-(2-chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one
- 2-(2-Chlor-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-on
- 3H-Pyrazol-3-one,2-(2-chlorophenyl)-1,2-dihydro-5-methyl
- 3-Pyrazolin-5-one,1-(o-chlorophenyl)-3-methyl- (8CI)
- LABOTEST-BB LT01289017
- 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-1,2-dihydro-5-methyl-
- 2-(3-chlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one
- ORGANIC DYE INTERMEDIATES:1-(3-CHLORO PHENYL)-3-METHYL-5-PYRAZOLONE [MERCHANDISEEXPORTS FROM INDIA SCHEME(MEIS)]
-
- MDL: MFCD00059717
- Inchi: 1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-5-3-2-4-8(9)11/h2-6,12H,1H3
- InChI Key: OCGZNXKNMPUVEG-UHFFFAOYSA-N
- SMILES: N1C(C)=CC(=O)N1C1=CC=CC=C1Cl
Computed Properties
- Exact Mass: 208.04000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 1
- Tautomer Count: nothing
- XLogP3: 2.8
Experimental Properties
- Density: 1.306±0.06 g/cm3(Predicted)
- Melting Point: 128-131 °C(lit.)
- Boiling Point: 307.0±44.0 °C(Predicted)
- PSA: 32.67000
- LogP: 1.95320
- pka: -0.77±0.40(Predicted)
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM188998-10g |
1-(3'-chlorophenyl)-3-methyl-5-pyrazolone |
20629-90-7 | 95% | 10g |
$410 | 2021-08-05 | |
| Chemenu | CM188998-10g |
1-(3'-chlorophenyl)-3-methyl-5-pyrazolone |
20629-90-7 | 95%+ | 10g |
$410 | 2023-03-04 | |
| eNovation Chemicals LLC | Y1015472-1g |
3H-Pyrazol-3-one, 2-(2-chlorophenyl)-1,2-dihydro-5-methyl- |
20629-90-7 | 99% | 1g |
$220 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1015472-5g |
3H-Pyrazol-3-one, 2-(2-chlorophenyl)-1,2-dihydro-5-methyl- |
20629-90-7 | 99% | 5g |
$160 | 2024-06-07 | |
| Alichem | A049005573-5g |
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one |
20629-90-7 | 95% | 5g |
$209.88 | 2023-09-02 | |
| A2B Chem LLC | AB16997-5g |
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one |
20629-90-7 | 99% | 5g |
$184.00 | 2024-04-20 | |
| A2B Chem LLC | AB16997-25g |
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one |
20629-90-7 | 99% | 25g |
$452.00 | 2024-04-20 | |
| A2B Chem LLC | AB16997-100g |
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one |
20629-90-7 | 99% | 100g |
$1526.00 | 2024-04-20 | |
| Ambeed | A532763-5g |
2-(2-Chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one |
20629-90-7 | 98+% | 5g |
$656.0 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1015472-25g |
3H-Pyrazol-3-one, 2-(2-chlorophenyl)-1,2-dihydro-5-methyl- |
20629-90-7 | 99% | 25g |
$440 | 2024-06-07 |
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one Suppliers
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one
Research Brief on 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (CAS: 20629-90-7): Recent Advances and Applications
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (CAS: 20629-90-7) is a pyrazolone derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in drug discovery and its biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, mechanism of action, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one, demonstrating its ability to inhibit cyclooxygenase-2 (COX-2) and reduce pro-inflammatory cytokine production in vitro. The compound showed comparable efficacy to standard NSAIDs but with a more favorable safety profile, suggesting its potential as a lead compound for developing novel anti-inflammatory agents. Researchers employed molecular docking studies to elucidate its binding interactions with COX-2, revealing key structural features responsible for its activity.
In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 20629-90-7 exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens. The lead compound demonstrated a minimum inhibitory concentration (MIC) of 2 μg/mL against MRSA, with mechanism studies indicating disruption of bacterial cell membrane integrity. This finding opens new avenues for addressing the global challenge of antibiotic resistance.
Recent advancements in synthetic chemistry have improved the production efficiency of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one. A 2024 Organic Process Research & Development paper described a novel continuous-flow synthesis method that increased yield to 85% while reducing reaction time from 12 hours to just 30 minutes. This green chemistry approach significantly reduces organic solvent use and improves the scalability of production, making the compound more accessible for pharmaceutical development.
Emerging research in cancer therapeutics has identified 20629-90-7 as a potential kinase inhibitor. A preclinical study published in Molecular Cancer Therapeutics (2023) demonstrated that the compound selectively inhibited JAK2/STAT3 signaling pathways in triple-negative breast cancer cells, inducing apoptosis and reducing tumor growth in xenograft models. The researchers noted that structural modifications of the pyrazolone core could further enhance its selectivity and potency against specific cancer targets.
Ongoing clinical development includes several patent applications filed in 2023-2024 for 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one derivatives as treatments for autoimmune disorders and certain cancers. Pharmaceutical companies are particularly interested in its dual-action mechanism that combines anti-inflammatory and antiproliferative effects. However, further pharmacokinetic optimization is needed to improve oral bioavailability and metabolic stability.
In conclusion, 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (20629-90-7) represents a promising scaffold in medicinal chemistry with diverse therapeutic applications. Recent research has expanded our understanding of its mechanisms and potential clinical uses, while improved synthetic methods have enhanced its accessibility. Future studies should focus on structure-activity relationship optimization and comprehensive preclinical evaluation to advance promising derivatives toward clinical trials.
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